Bis(16-Hydroxyhexadecyl) disulfide

Catalog No.
S1773894
CAS No.
112141-28-3
M.F
C32H66O2S2
M. Wt
546.998
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(16-Hydroxyhexadecyl) disulfide

CAS Number

112141-28-3

Product Name

Bis(16-Hydroxyhexadecyl) disulfide

IUPAC Name

16-(16-hydroxyhexadecyldisulfanyl)hexadecan-1-ol

Molecular Formula

C32H66O2S2

Molecular Weight

546.998

InChI

InChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2

InChI Key

ZHTKKUFQSKSIKL-UHFFFAOYSA-N

SMILES

C(CCCCCCCCSSCCCCCCCCCCCCCCCCO)CCCCCCCO

Synonyms

BIS(16-HYDROXYHEXADECYL) DISULFIDE, 99%

Material Science Applications:

Bis(16-Hydroxyhexadecyl) disulfide, also known as C16H34O2S2, is a long-chain disulfide molecule with potential applications in material science research. Its unique properties, including amphiphilicity (having both hydrophobic and hydrophilic regions) and the presence of disulfide bonds, make it a candidate for various material development purposes. Studies have explored its use in:

  • Self-assembled monolayers (SAMs): Bis(16-Hydroxyhexadecyl) disulfide can form ordered structures on various surfaces, potentially useful for creating well-defined interfaces with specific functionalities. For instance, research suggests its potential application in modifying electrode surfaces for biosensor development [].
  • Drug delivery systems: The amphiphilic nature of Bis(16-Hydroxyhexadecyl) disulfide allows it to self-assemble into micelles or vesicles, which can be used to encapsulate and deliver drugs. Studies have investigated its potential for controlled drug release applications [].

Biomedical Research:

The biocompatible nature of Bis(16-Hydroxyhexadecyl) disulfide has attracted interest in the field of biomedical research. Its potential applications include:

  • Cell culture studies: The molecule can be used to modify surfaces for cell adhesion and proliferation studies. Research suggests its potential application in mimicking the extracellular matrix, a critical component for cell growth and differentiation [].
  • Tissue engineering: Bis(16-Hydroxyhexadecyl) disulfide can be used to create biocompatible scaffolds for tissue engineering applications. Studies have explored its use in engineering heart tissues [].

Other Potential Applications:

Beyond material science and biomedicine, Bis(16-Hydroxyhexadecyl) disulfide is being explored for various other applications, including:

  • Antibacterial coatings: The molecule exhibits some antibacterial properties, making it a potential candidate for developing antimicrobial coatings for various surfaces [].
  • Lubrication: The presence of long alkyl chains and disulfide bonds suggests potential lubricant properties, although further research is needed in this area [].

Bis(16-Hydroxyhexadecyl) disulfide is a chemical compound with the molecular formula C32H66O2S2C_{32}H_{66}O_{2}S_{2} and a molecular weight of approximately 547.007 g/mol. It is characterized by two 16-hydroxyhexadecyl groups connected by a disulfide bond. This compound appears as a solid, with a melting point ranging from 93 to 97 °C, and is typically stored at temperatures between 2 to 8 °C . The compound is notable for its unique structure, which combines long-chain hydroxyalkyl groups with a disulfide linkage, making it of interest in various chemical and biological applications.

Currently, there is no scientific research readily available detailing a specific mechanism of action for Bis(16-Hydroxyhexadecyl) disulfide.

  • Wear gloves and eye protection when handling.
  • Avoid inhalation and ingestion.
  • Wash hands thoroughly after handling.
  • If available, consult a safety data sheet (SDS) for specific handling procedures.

Limitations and Future Research

Bis(16-Hydroxyhexadecyl) disulfide appears to be a relatively understudied compound. More research is needed to understand its properties, potential applications, and safety profile. Future research avenues could include:

  • Synthesis and characterization of the compound to obtain pure material for further studies.
  • Investigation of its physical and chemical properties, such as melting point, boiling point, and solubility.
  • Exploration of potential applications in various fields, such as material science or medicine.
  • Evaluation of its safety hazards and development of appropriate handling procedures.
Typical of disulfides. These include:

  • Oxidation: The disulfide bond can be oxidized to form sulfonic acids or sulfoxides.
  • Reduction: Under reducing conditions, the disulfide can be cleaved into two molecules of 16-hydroxyhexadecanol.
  • Nucleophilic Substitution: The sulfur atoms can act as electrophiles, allowing nucleophiles to attack and replace the sulfur atom, leading to new compounds .

Research indicates that Bis(16-Hydroxyhexadecyl) disulfide exhibits biological activity that may include antimicrobial properties. Its long-chain hydroxyalkyl groups contribute to its ability to interact with lipid membranes, potentially affecting cell permeability and function. Studies have shown that similar compounds can influence cellular processes, including membrane integrity and signaling pathways .

The synthesis of Bis(16-Hydroxyhexadecyl) disulfide typically involves the following methods:

  • Reduction of Thioesters: A common approach is the reduction of thioesters derived from fatty acids or alcohols using reducing agents like lithium aluminum hydride.
  • Direct Coupling: Another method involves the direct coupling of two molecules of 16-hydroxyhexadecanol in the presence of a coupling agent that facilitates the formation of the disulfide bond.
  • Oxidative Dimerization: This method entails oxidizing a thiol compound under controlled conditions to promote dimerization, resulting in the formation of Bis(16-Hydroxyhexadecyl) disulfide .

Bis(16-Hydroxyhexadecyl) disulfide has several applications across various fields:

  • Cosmetics: Due to its emollient properties, it is used in skin care formulations.
  • Pharmaceuticals: It may serve as a stabilizing agent or excipient in drug formulations.
  • Surfactants: Its amphiphilic nature allows it to be used in detergents and surfactants for enhanced cleaning properties .

Interaction studies involving Bis(16-Hydroxyhexadecyl) disulfide focus on its behavior in biological systems and materials science. Research has demonstrated its potential interactions with proteins and lipids, influencing cellular behavior and material properties. For instance, studies on its adsorption characteristics reveal how it binds to surfaces, which is crucial for applications in drug delivery systems and biomaterials .

Several compounds share structural features with Bis(16-Hydroxyhexadecyl) disulfide, including:

Compound NameMolecular FormulaUnique Features
ThiramC6H12N2S4C_{6}H_{12}N_{2}S_{4}Fungicidal properties; used primarily in agriculture
Dodecyl DisulfideC24H50S2C_{24}H_{50}S_{2}Shorter alkyl chain; used in industrial applications
Octadecyl DisulfideC36H74S2C_{36}H_{74}S_{2}Longer alkyl chain; enhances hydrophobicity

Uniqueness of Bis(16-Hydroxyhexadecyl) Disulfide

What sets Bis(16-Hydroxyhexadecyl) disulfide apart from these similar compounds is its combination of a long hydroxyalkyl chain with a disulfide linkage, which provides unique physical and chemical properties. This structure allows for versatile applications in both biological and industrial contexts, particularly where specific interactions with lipid membranes are desired.

XLogP3

13.2

Wikipedia

16,16'-Disulfanediyldi(hexadecan-1-ol)

Dates

Modify: 2024-04-14

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